REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[C:7](=[O:11])[CH2:6][CH2:5]2.[CH3:12][N:13]1C(=O)CCC1.C1COCC1>[C-]#N.[Zn+2].[C-]#N.C(P(C(C)(C)C)C(C)(C)C)(C)(C)C.C(P(C(C)(C)C)C(C)(C)C)(C)(C)C.[Pd]>[O:11]=[C:7]1[C:8]2[C:4](=[CH:3][C:2]([C:12]#[N:13])=[CH:10][CH:9]=2)[CH2:5][CH2:6]1 |f:1.2,3.4.5,6.7.8|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2CCC(C2=CC1)=O
|
Name
|
NMP THF
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
CN1CCCC1=O.C1CCOC1
|
Name
|
zinc cyanide
|
Quantity
|
1.11 g
|
Type
|
catalyst
|
Smiles
|
[C-]#N.[Zn+2].[C-]#N
|
Name
|
|
Quantity
|
120 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(C)(C)P(C(C)(C)C)C(C)(C)C.C(C)(C)(C)P(C(C)(C)C)C(C)(C)C.[Pd]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture is purged with N2
|
Type
|
TEMPERATURE
|
Details
|
Then the reaction mixture is cooled to rt
|
Type
|
ADDITION
|
Details
|
diluted with H2O
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×20 mL)
|
Type
|
WASH
|
Details
|
The combined organic phases are washed with saturated ammonium chloride aqueous solution and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
The crude product obtained
|
Type
|
CONCENTRATION
|
Details
|
after concentration
|
Type
|
CUSTOM
|
Details
|
is purified by silica gel column chromatography with mixed solvent hexanes/EtOAc (5/1-3/1)
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1CCC2=CC(=CC=C12)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |